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Aluminium(I)fluoride

Cat. No.: B1143509
CAS No.: 13595-82-9
M. Wt: 45.979942 g/mol
InChI Key: APURLPHDHPNUFL-UHFFFAOYSA-M
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Description

Historical Context of Aluminium(I)fluoride Studies

The study of Aluminium(I) fluoride (B91410) has its roots in the broader investigation of aluminum halides. Historically, AlF was known as an elusive species, primarily observed in high-temperature environments. It is formed by the reaction of aluminium trifluoride (AlF₃) with metallic aluminum at elevated temperatures, though it readily reverts to these reactants upon cooling. wikipedia.org Early spectroscopic studies aimed to characterize its fundamental properties. For instance, high-temperature photoelectron spectroscopy was employed to study both aluminium monofluoride and aluminium trifluoride. wikipedia.org Theoretical studies in the late 20th century focused on determining the spectroscopic constants for the ground and various excited electronic states of AlF. nasa.gov These foundational investigations laid the groundwork for the molecule's later applications in more complex fields.

Significance of this compound in Quantum Chemical Systems and Astrochemistry

In recent years, AlF has garnered significant attention for its suitability in experiments involving laser cooling and the trapping of cold molecules. gwdguser.de Its properties, such as highly diagonal Franck-Condon factors, make it an ideal candidate for achieving the ultra-low temperatures required to study quantum phenomena. mdpi.comresearchgate.net At these temperatures, precisely controlled molecules like AlF can serve as model systems for complex quantum problems that are difficult to simulate on classical computers and as potential components of quantum information processors. mpg.de Researchers have focused on obtaining highly accurate measurements of AlF's energy level structure to benchmark advanced quantum chemistry calculations and to inform future cooling and trapping experiments. mpg.de

In the field of astrochemistry, AlF is a molecule of considerable importance. It has been detected in the interstellar medium, specifically in the envelopes of carbon-rich stars and proto-planetary nebulae. wikipedia.orgmdpi.comresearchgate.net The detection of AlF in these environments is significant because it acts as a major carrier of the element fluorine, helping astronomers to trace its cosmic origin, which is still a subject of debate. mdpi.comresearchgate.net Furthermore, the radioactive isotopologue, ²⁶AlF, was the first radioactive molecule detected in the remnant of a stellar merger, providing insights into nucleosynthesis and stellar evolution. mdpi.comresearchgate.net The presence of AlF in these cosmic locations indicates that it is a key molecule in understanding the chemistry of metal-bearing species in the gas phase of interstellar and circumstellar space. mdpi.com

Research Findings and Spectroscopic Data

Detailed spectroscopic investigations have provided a wealth of data on the properties of Aluminium(I) fluoride. These findings are crucial for both its application in quantum research and its identification in astrophysical observations.

Key Spectroscopic and Molecular Properties of Aluminium(I) fluoride (AlF)

PropertyValueReference
Electronic Ground State ¹Σ⁺ mdpi.com
Equilibrium Internuclear Distance (R_e) 1.654 Å nist.gov
Binding Energy ~7 eV mdpi.com
Equilibrium Rotational Constant (B_e) 0.5524802 cm⁻¹ nist.gov
Harmonic Vibrational Frequency (ω_e) 802.3245 cm⁻¹ nist.gov
Franck-Condon Factor (X¹Σ - A¹Π) 0.995 mdpi.com

These highly accurate measurements are essential for the precise control and manipulation of AlF molecules in laser cooling experiments and for the unambiguous identification of this molecule in the vast expanse of the interstellar medium. mpg.deresearchgate.net

Properties

CAS No.

13595-82-9

Molecular Formula

AlF

Molecular Weight

45.979942 g/mol

IUPAC Name

fluoroaluminum

InChI

InChI=1S/Al.FH/h;1H/q+1;/p-1

InChI Key

APURLPHDHPNUFL-UHFFFAOYSA-M

Canonical SMILES

F[Al]

Origin of Product

United States

Ii. Advanced Synthetic Methodologies and Experimental Generation of Aluminium I Fluoride Species

Cryogenic Buffer Gas Beam Production of Rotationally Cold Aluminium(I) fluoride (B91410)

A principal method for generating cold, isolated AlF molecules is through cryogenic buffer gas beam (CBGB) sources. tandfonline.comresearchgate.net This technique is highly effective for producing intense beams of atoms and molecules with low forward velocities and for efficiently cooling their internal rotational and vibrational degrees of freedom. tandfonline.commpg.de In this method, hot AlF molecules are created inside a cell containing a cold buffer gas, typically helium or neon, maintained at cryogenic temperatures (around 4 K). researchgate.netaps.org The hot molecules are cooled through collisions with the cold buffer gas atoms. researchgate.net The entire apparatus is housed within a vacuum chamber with multiple radiation shields to maintain the extremely low temperatures required. researchgate.netarxiv.org

The buffer gas cell is attached to a cryocooler, and a surrounding copper box coated with activated charcoal acts as a sorption pump for the helium gas at temperatures below 10 K. tandfonline.com This setup allows for the production of a pulsed beam of rotationally cold AlF molecules. researchgate.net The brightness of the AlF molecular beam has been measured at greater than 10¹² molecules per steradian per pulse. researchgate.net

Chemical Reaction Pathways for Aluminium(I) fluoride Formation in Buffer Gas Cells

Inside the buffer gas cell, AlF molecules are typically formed through chemical reactions following the laser ablation of a solid aluminum target in the presence of a fluorine-containing precursor gas. researchgate.netmpg.de The high-temperature aluminum atoms produced by ablation react with the fluorine donor gas to form AlF. mpg.deaip.org

Common fluorine precursor gases include sulfur hexafluoride (SF₆) and nitrogen trifluoride (NF₃). researchgate.netmpg.de Studies have shown that NF₃ is a more efficient reactant than SF₆ for producing AlF. mpg.detandfonline.comnih.gov The reaction with NF₃ has a lower activation energy, leading to a higher reaction probability and, consequently, a brighter molecular beam. mpg.de The reaction with NF₃ also produces AlF molecules with lower kinetic energy, which require fewer collisions to thermalize with the cryogenic buffer gas. mpg.deaip.orgnih.gov

The primary reaction pathways are:

Al + SF₆ → AlF + SF₅

Al + NF₃ → AlF + NF₂ stonybrook.edu

The reaction probability for the formation of AlF is significantly higher than for other metal fluorides like calcium fluoride (CaF) under similar conditions. mpg.deaip.orgresearchgate.net

Optimisation of Beam Brightness and Rotational State Purity

The optimization of the AlF molecular beam is crucial for subsequent experiments, such as laser cooling and trapping. researchgate.netaps.org Key parameters that are adjusted to maximize beam brightness and rotational state purity include the buffer gas density, the cell temperature, and the type and flow rate of the fluorine precursor gas. mpg.deresearchgate.net

The brightness of the AlF beam has been measured to be approximately 2 × 10¹² molecules per steradian per pulse in a single rotational state, which is comparable to the brightness of an aluminum atomic beam produced in the same apparatus. tandfonline.commpg.de This high brightness is attributed to the efficient chemical reaction forming AlF and the effective cooling by the buffer gas. mpg.dempg.de Lowering the cell temperature leads to a decrease in the beam's forward velocity and an increase in the population of the lowest rotational states. aps.org

Studies comparing different fluorine donors have demonstrated that NF₃ produces a more intense and stable AlF beam than SF₆. mpg.detandfonline.com This is because NF₃ reacts more efficiently at lower flow rates, which helps in maintaining the long-term stability of the beam. tandfonline.comtandfonline.com The rotational temperature of the molecular beam can be cooled to just a few Kelvin, leading to a high population in the ground rotational state. arxiv.orgaps.org

ParameterTypical Value/RangeSignificanceReference
Beam Brightness>10¹² molecules/sr/pulseHigh flux for subsequent experiments researchgate.net
Forward Velocity40 - 200 m/sSlow beams are easier to trap arxiv.org
Rotational Temperature1 - 4 KHigh population in ground rotational state arxiv.org
Ablation Repetition Rate1 - 50 HzAffects duty cycle and heat load arxiv.org
Ablation Energy10 - 40 mJInfluences initial plasma conditions arxiv.org
Buffer Gas Flow Rate (He)2 - 40 sccmAffects cooling efficiency and cell pressure arxiv.org

Supersonic Molecular Beam Generation for High-Resolution Studies

Supersonic molecular beams are another powerful technique for producing internally cold molecules for high-resolution spectroscopic studies. arxiv.orgaip.orgaip.org In this method, a gas mixture containing a small amount of a precursor is expanded from a high-pressure reservoir through a small nozzle into a vacuum chamber. arxiv.orgnih.gov This expansion process leads to significant cooling of the translational, rotational, and vibrational degrees of freedom of the molecules. aip.orgaip.org

For the production of AlF, a common approach involves the laser ablation of a rotating aluminum rod in the presence of a carrier gas, such as neon or argon, seeded with a fluorine-containing molecule like SF₆. arxiv.orgmpg.de The ablated aluminum atoms react with SF₆ in a reaction channel to form AlF molecules. arxiv.org These newly formed hot molecules are then cooled through collisions with the carrier gas during the supersonic expansion. arxiv.orgaps.org

This technique can achieve very low rotational temperatures, around 10 K, and produce molecular beams with a well-defined velocity. aps.org The low internal temperatures simplify the resulting spectra by concentrating the molecular population into a few low-lying quantum states, which is essential for high-resolution spectroscopy. mpg.deaps.org The combination of laser ablation with a pulsed supersonic expansion is a versatile method for producing a wide variety of transient and stable molecules. arxiv.orgmpg.de

ParameterTypical ValueSignificanceReference
Carrier GasNeon or Argon seeded with SF₆Cools the AlF molecules during expansion arxiv.orgmpg.de
Backing Pressure3 barDrives the supersonic expansion mpg.de
Rotational Temperature~10 KSimplifies spectroscopic analysis aps.org
Mean Velocity (with Ne)780 m/sDetermines the kinetic energy of the beam aps.org
Repetition Rate10 HzStandard for pulsed valve operation arxiv.org

Matrix Isolation Techniques for Stabilisation and Analysis of Aluminium(I) fluoride

Matrix isolation is a powerful experimental method for trapping and studying highly reactive or unstable chemical species, such as AlF. ebsco.comwikipedia.org The technique involves co-depositing the species of interest with a large excess of an inert gas, known as the matrix, onto a cryogenic surface. ebsco.comresearchgate.net The inert matrix, typically a noble gas like argon or neon, forms a solid, unreactive environment that cages the guest molecules, preventing them from reacting with each other. wikipedia.org

This technique allows for the stabilization of AlF for extended periods, enabling detailed spectroscopic analysis. researchgate.netacs.org By cooling the matrix to temperatures near absolute zero, the thermal energy of the trapped molecules is minimized, leading to simplified spectra with sharp absorption lines. ebsco.comwikipedia.org

The generation of AlF for matrix isolation studies often involves the high-temperature reaction of aluminum metal with aluminum trifluoride (AlF₃). acs.org The resulting vapor, containing AlF, is then co-condensed with the matrix gas onto a cold window, which can be made of materials like cesium iodide, transparent to infrared radiation. acs.org

Infrared spectroscopy is a common analytical tool used in conjunction with matrix isolation. wikipedia.orgacs.org The vibrational frequencies of the isolated AlF molecules can be measured with high precision, providing valuable information about their molecular structure and bonding. acs.org These experimental findings can be compared with theoretical calculations to further refine our understanding of the molecule. acs.org

Matrix GasDeposition TemperatureSpectroscopic TechniqueReference
Argon~4 K - 20 KInfrared Spectroscopy researchgate.netacs.org
Neon~4 KInfrared Spectroscopy researchgate.net

Iii. Theoretical and Computational Investigations of Aluminium I Fluoride

Ab Initio Quantum Chemistry Calculations of Electronic Structure

Ab initio quantum chemistry methods, which are based on first principles without empirical parameters, have been extensively used to study the electronic structure of AlF. wikipedia.org These calculations aim to solve the electronic Schrödinger equation to predict chemical properties. wikipedia.org Methods such as the multi-reference configuration interaction (MRCI) and coupled-cluster (CC) theory are employed to achieve high accuracy. worldscientific.comarxiv.org

Detailed electronic structure calculations have been performed for the ground electronic state (X¹Σ⁺) and several low-lying excited electronic states of AlF. worldscientific.comresearchgate.net These studies often utilize high-quality, large basis sets, such as the correlation-consistent polarized valence quadruple zeta (cc-pVQZ) basis sets, to ensure the reliability of the results. worldscientific.com To improve the accuracy of the calculated energies and potential energy surfaces, corrections for unlinked quadruple contributions, like the Davidson correction (MRCI+Q), are frequently included. worldscientific.comresearchgate.net Such calculations provide fundamental insights into the molecule's behavior, which is particularly relevant for applications like laser cooling and trapping experiments. researchgate.netaps.org

Potential Energy Surface Determination for Ground and Excited Electronic States

A key outcome of ab initio calculations is the determination of potential energy surfaces (PESs), which describe the energy of the molecule as a function of its geometry. For a diatomic molecule like AlF, the PES is a one-dimensional potential energy curve (PEC) that plots energy against the internuclear distance.

Researchers have computed PECs for the X¹Σ⁺ ground state and various excited states, including the A¹Π and a³Π states. worldscientific.comresearchgate.net These calculations are typically performed using high-level theoretical methods like MRCI in conjunction with large basis sets (e.g., AWCV5Z). worldscientific.comresearchgate.net The resulting PECs are crucial for deriving important spectroscopic constants. worldscientific.com For instance, one study combined MRCI with Davidson corrections (MRCI+Q) to investigate the X¹Σ⁺ and A¹Π states. researchgate.net Another work used the explicitly correlated coupled-cluster method (CCSD(T)-F12) to construct accurate PESs for the interaction of AlF in its X¹Σ⁺, a³Π, and A¹Π electronic states with helium, which is relevant for buffer-gas cooling studies. arxiv.orgarxiv.org The accuracy of these calculated surfaces is often validated by comparing derived properties with experimental data. researchgate.net

Electronic State Characterisation (Σ and Π Symmetries)

The electronic states of AlF are characterized by their term symbols, which indicate their total electronic spin, orbital angular momentum, and symmetry. The ground state of AlF is a singlet state designated as X¹Σ⁺. researchgate.netaps.orgrsc.org Several low-lying excited states have also been extensively studied, both theoretically and experimentally.

Among the most important are the singlet A¹Π state and the metastable triplet a³Π state. researchgate.netaps.org The A¹Π ← X¹Σ⁺ transition is particularly significant as it is used in laser cooling applications. researchgate.netrsc.org Theoretical studies focus on calculating the energies and properties of these states. worldscientific.com For example, the energy-level structure of the X¹Σ⁺, A¹Π, and a³Π states has been measured and analyzed in detail. aps.org Theoretical calculations have also explored higher-lying triplet states, such as the d³Π, e³Δ, and f³Σ⁺ states, confirming predicted energetic orderings. mpg.de The characterization of these Σ and Π symmetry states and the transitions between them is fundamental to understanding the molecule's spectrum and its potential for applications in quantum science. aps.orgrsc.org

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a major theoretical tool for investigating the properties and chemical processes of various materials, including aluminium fluorides. neliti.com DFT calculations have been applied to study the structures and reaction pathways of aluminium fluoride (B91410) complexes. neliti.comacs.orgneliti.com For example, DFT simulations using different exchange-correlation functionals have been used to investigate the geometry of aluminium alkoxides and the reaction pathways for the synthesis of aluminium fluoride. neliti.comneliti.com

Other studies have used DFT to investigate aqueous aluminium-fluoride complexes, calculating their structures and NMR chemical shifts. acs.orgnih.gov These calculations revealed that the Al-OH₂ bond lengths increase as fluoride ions progressively replace water molecules in the inner sphere, indicating a labilizing effect of the fluoride ligand. acs.orgnih.gov DFT has also been employed to analyze the electronic structure of Lewis acid sites on high-surface-area AlF₃, correlating calculated core level binding energies with experimental X-ray photoelectron spectroscopy (XPS) data. researchgate.net In a recent study, DFT calculations helped identify AlF₂⁺ and AlF²⁺ as the dominant Al-F complexes in the lowest energy configuration of a leachate solution derived from waste cryolite (B1665278). nih.gov

Prediction and Benchmarking of Molecular Properties

A crucial aspect of theoretical studies is the prediction of molecular properties and the benchmarking of these predictions against available experimental data. worldscientific.com This process validates the computational methods and provides reliable data where experiments are difficult or unavailable. For AlF, properties such as spectroscopic constants (e.g., equilibrium bond length Rₑ, harmonic frequency ωₑ), dissociation energies, and electric moments have been calculated. worldscientific.com

Multi-reference configuration interaction (MRCI) methods with high-quality basis sets have been employed to evaluate a range of spectroscopic constants and molecular properties for both the ground and excited states of AlF. worldscientific.com The results are often compared with previously reported experimental and theoretical values to assess their accuracy. For instance, calculated dissociation energies for excited states of AlF, which were previously scarce in the literature, have been reported. worldscientific.com

Electric Dipole Moments

The electric dipole moment is a fundamental measure of the charge distribution in a molecule. Theoretical calculations provide valuable insights into the dipole moments of AlF in its various electronic states. These calculations have been performed using a range of methods, including MRCI and Kramers-restricted relativistic configuration interaction (KRCI). worldscientific.comarxiv.org

Experimental measurements have determined the electric dipole moments for the X¹Σ⁺, A¹Π, and a³Π states. aps.org Theoretical calculations have aimed to reproduce and predict these values. One study reported MRCI-calculated dipole moments that differed from experimental values by approximately 0.09 D to 0.54 D depending on the state. researchgate.net Another relativistic computation at the KRCISD level for the AlF⁺ ion showed a deviation of about 1.7% from a previous CI-level calculation. arxiv.org The accurate prediction of dipole moments is important for understanding long-range dipole-dipole interactions, which are relevant in the study of ultracold molecules. arxiv.org

Table 1: Calculated and Experimental Electric Dipole Moments (μ) of AlF

Electronic StateTheoretical Value (Debye)MethodExperimental Value (Debye)
X¹Σ⁺1.446MRCI worldscientific.com1.53 aps.orggovinfo.gov
A¹Π1.343MRCI worldscientific.com1.46 aps.org
a³Π2.019MRCI worldscientific.com1.48 aps.org

Electric Quadrupole Moments

The nuclear electric quadrupole moment describes the deviation of the nuclear charge distribution from spherical symmetry. arxiv.org Its interaction with the electric field gradient (EFG) at the nucleus gives rise to the nuclear quadrupole coupling constant (NQCC), a quantity that can be measured experimentally. tu-braunschweig.de Theoretical calculations of the EFG are therefore essential for determining nuclear quadrupole moments from experimental NQCC data. arxiv.orgtu-braunschweig.de

For AlF, detailed calculations of the electric quadrupole moment and related properties have been performed. worldscientific.com High-order coupled-cluster methods have been used to compute the EFG at the aluminum nucleus in AlF to determine the nuclear electric quadrupole moment of ²⁷Al. arxiv.org One recent study using these advanced methods obtained a value of Q(²⁷Al) = 0.1466 barn, which is in excellent agreement with the recommended value. arxiv.org DFT-based calculations have also proven useful in calculating EFGs and assigning ²⁷Al quadrupolar parameters in fluoroaluminates. researchgate.net The interaction strength of the electric quadrupole moment of the Al nucleus with the EFG is a key parameter in the detailed Hamiltonian used to describe the molecule's energy levels. aps.org

Radiative Lifetimes of Electronic States

The radiative lifetime of an electronic state is a crucial parameter, dictating the time scale over which a molecule in an excited state will spontaneously return to a lower energy state by emitting a photon. For AlF, these lifetimes are particularly relevant for applications such as laser cooling. nih.govmpg.de Theoretical calculations and experimental measurements have provided valuable data on the lifetimes of several key electronic states.

The A¹Π state, central to the main laser cooling cycle, has a very short calculated radiative lifetime of approximately 1.89 ns. mpg.dempg.de This rapid decay corresponds to a high photon scattering rate, which is a desirable property for efficient laser cooling. mpg.dempg.de

In contrast, the metastable a³Π state exhibits a much longer and more complex set of radiative lifetimes. The lifetimes of rotational levels within this state are strongly dependent on the quantum numbers Ω, J, and parity. mpg.deaip.org Experimental measurements using time-delayed ionization have determined the radiative lifetime of the a³Π₁, v=0, J=1 level to be 1.89 ± 0.15 ms (B15284909). nih.govmpg.deaip.orgaip.org Other levels in the a³Π state have lifetimes of at least 200 µs, long enough for molecules to travel significant distances in a molecular beam without significant decay. aps.org Theoretical models, assuming diagonal Franck-Condon factors, calculate a lifetime of about 1 ms for the F₂(J=1) level in the a³Π₁ state. aps.org

The b³Σ⁺ state also plays a role in the electronic structure of AlF. The radiative lifetime of levels in this state is approximately 190 ns. mpg.deaip.orgresearchgate.net Furthermore, studies of singlet-triplet "doorway" states, which arise from the interaction between nearly iso-energetic levels of different electronic states (like the A¹Π, v=6 and b³Σ⁺, v=5 states), show lifetimes that are highly dependent on the degree of mixing. arxiv.orgaip.org For these mixed levels, measured lifetimes can range from as short as 2 ns to as long as 200 ns. arxiv.orgaip.org

Table 1: Radiative Lifetimes of Electronic States in AlF This table is interactive. You can sort and filter the data by clicking on the column headers.

Electronic State Vibrational Level (v) Rotational/Fine Structure Level (J, Ω) Radiative Lifetime (τ) Method Reference(s)
A¹Π 0 - ~1.89 ns Calculation mpg.dempg.de
a³Π 0 J=1, Ω=1 1.89 ± 0.15 ms Experimental nih.govmpg.deaip.orgaip.org
a³Π 0 F₂(J=1) ~1 ms Calculation aps.org
a³Π - - >200 µs Experimental aps.org
b³Σ⁺ - - ~190 ns Experimental mpg.deaip.orgresearchgate.net
A¹Π/b³Σ⁺ (mixed) 6/5 Various 2 ns - 200 ns Experimental arxiv.orgaip.org

Computational Modelling of Reaction Pathways and Energy Profiles

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions involving AlF. Density Functional Theory (DFT) is a prominent method used to investigate reaction pathways and energy profiles for the formation and subsequent reactions of aluminium fluorides.

For instance, DFT simulations have been employed to explore the synthesis of aluminium fluoride from aluminium alkoxide precursors. neliti.comneliti.com These studies utilize methods like linear synchronous transit (LST) and quadratic synchronous transit (QST) to locate transition states and map out the reaction energy surface. neliti.comneliti.com This approach helps in identifying reaction intermediates and understanding the step-by-step process, such as how a fluorine atom replaces an isopropoxide group in the precursor molecule. neliti.comneliti.com

Other computational studies have focused on the fluorination of alumina (B75360) (Al₂O₃) surfaces, which is relevant to the reactivity of the protective oxide layer on aluminium particles. acs.orgresearchgate.net DFT calculations were used to examine the exothermic surface chemistry between alumina and various fluorinated species like hydrogen fluoride (HF) and carbon tetrafluoride (CF₄). acs.org These models investigate different active sites on the alumina surface, such as terminal and bridging hydroxyl groups, to determine the most energetically favorable reaction pathways. acs.org The results show that reactions with terminal hydroxyl groups are more energetic and that the energy released depends on the fluorinating agent, following the order CF₄ > HF > CH₃F. acs.org Such computational insights connect molecular-level kinetics to macroscopic energy release. researchgate.net

Ab Initio Molecular Dynamics (AIMD) Simulations

Ab initio molecular dynamics (AIMD) simulations provide a powerful means to study the dynamic behavior of chemical systems from first principles, without reliance on empirical parameters. This method has been applied to complex systems containing aluminum and fluorine, offering insights into their structure and transport properties at high temperatures.

One significant application of AIMD is the study of molten salt systems relevant to industrial processes like aluminum electrolysis. mdpi.comresearchgate.net For example, simulations of the K₃AlF₆-NaF-AlF₃ system have been performed to investigate the ionic structure, coordination, and diffusion of different species in the melt. mdpi.comresearchgate.net These simulations reveal the distribution of complex ions such as [AlF₄]⁻, [AlF₅]²⁻, and [AlF₆]³⁻ and how their populations change with composition. mdpi.com AIMD provides detailed information on transport properties, such as the diffusion coefficients of the various ions, which is critical for optimizing industrial processes. mdpi.com Similar AIMD studies on cryolite (Na₃AlF₆) have successfully simulated phase transitions and characterized the structural changes between solid and liquid phases. aip.org

AIMD has also been used to study the solvation of aluminum ions, providing fundamental understanding of their behavior in aqueous environments. arxiv.org While not directly focused on the diatomic AlF molecule, these simulations of complex fluoride-containing systems demonstrate the capability of AIMD to model the intricate interactions governed by the electronic structure of the constituent atoms.

A key element in accurately simulating molecular dynamics is the potential energy surface (PES), which describes the energy of a system for all possible arrangements of its atoms. Constructing an accurate PES for multi-atom systems using traditional high-level quantum chemistry calculations can be computationally prohibitive. Machine learning (ML) has emerged as a revolutionary approach to overcome this challenge.

For Aluminium(I) fluoride, a general ML approach has been successfully applied to construct a full-dimensional PES for the AlF dimer (AlF-AlF). aip.orgnih.govresearchgate.netresearchgate.net This method employs an active learning scheme where the ML model is trained on a set of ab initio data points. aip.orgnih.govresearchgate.net The training dataset is not pre-defined but grows intelligently based on the accuracy required. aip.orgnih.gov Molecular dynamics simulations are used to explore the configuration space of the system, and the active learning algorithm identifies the most relevant configurations—those in underrepresented regions of the PES—for which new, high-accuracy ab initio calculations should be performed. aip.orgdigitellinc.com

This approach significantly reduces the number of expensive quantum chemistry calculations needed. For the AlF-AlF system, it was possible to generate a full-dimensional PES by calculating the energy for less than 0.01% of the configurations explored, demonstrating remarkable efficiency. aip.orgnih.govresearchgate.net The resulting ML-based PES can then be used in further dynamics simulations to study phenomena like sticky collisions in cold and ultracold molecular systems, which is of high interest for AlF. aip.org

Iv. High Resolution Spectroscopic Characterization of Aluminium I Fluoride

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, encompassing both absorption and emission measurements, has been a primary tool for probing the electronic states of AlF. The molecule's electronic transitions are shifted to more accessible regions of the spectrum compared to lighter isoelectronic molecules like carbon monoxide. aps.org

The electronic ground state of aluminium(I) fluoride (B91410) is designated as X¹Σ⁺. aps.orgresearchgate.net This state has been extensively characterized through various spectroscopic methods. Early observations of the A¹Π → X¹Σ⁺ transition provided initial estimates of the rotational and vibrational constants for the ground state. aps.orgcdnsciencepub.com High-resolution microwave spectroscopy has been employed to determine the precise rotational constants and the electric dipole moment of the ground state. mpg.de

The X¹Σ⁺ ground state is characterized by the following key spectroscopic parameters:

ParameterValueReference
Electronic TermX¹Σ⁺ aps.orgresearchgate.net
Vibrational Constant (ωe)802.26 cm⁻¹ gwdguser.de
Anharmonicity Constant (ωexe)4.77 cm⁻¹ gwdguser.de
Rotational Constant (Be)0.5525 cm⁻¹ gwdguser.de
Equilibrium Internuclear Distance (Re)1.65434 Å gwdguser.de
Dissociation Energy (D₀)6.89 eV gwdguser.de

This table is interactive. Users can sort and filter the data.

The hyperfine structure of the X¹Σ⁺ state, arising from the nuclear spins of aluminum (I=5/2) and fluorine (I=1/2), has also been investigated. aps.org While the hyperfine splitting in the ground state is relatively small, it has been resolved using advanced techniques. mpg.de

The A¹Π state is the first excited singlet state of AlF and is crucial for laser cooling applications due to the strong A¹Π → X¹Σ⁺ transition around 227.5 nm. researchgate.netmpg.de This transition was first observed in absorption by Rochester. aps.orgrsc.org Subsequent emission studies provided a revised vibrational analysis. cdnsciencepub.com The A¹Π state has a very short radiative lifetime, calculated to be around 1.89 ns, leading to a high photon scattering rate which is advantageous for laser cooling. mpg.de

Key spectroscopic constants for the A¹Π excited state include:

ParameterValueReference
Electronic TermA¹Π aps.orgresearchgate.net
Term Energy (Te)43949.9 cm⁻¹ gwdguser.de
Vibrational Constant (ωe)802.9 cm⁻¹ gwdguser.de
Anharmonicity Constant (ωexe)5.0 cm⁻¹ gwdguser.de
Rotational Constant (Be)0.5593 cm⁻¹ gwdguser.de
Equilibrium Internuclear Distance (Re)1.648 Å gwdguser.de

This table is interactive. Users can sort and filter the data.

High-resolution spectroscopy has been used to determine the hyperfine structure of the A¹Π state. aps.org The hyperfine splittings in this state are significantly larger than in the ground state. mpg.de

The a³Π state is the lowest-lying triplet state of AlF and is metastable. aps.orgresearchgate.net The spin-forbidden a³Π → X¹Σ⁺ transition occurs around 367 nm. aps.orgresearchgate.net This narrow transition is also a candidate for narrow-line laser cooling, offering a recoil limit in the microkelvin range. researchgate.netresearchgate.net The radiative lifetime of the a³Π state has been experimentally determined to be approximately 1.89 ± 0.15 ms (B15284909) for the a³Π₁, v=0, J=1 level. researchgate.net

Spectroscopic characterization of the rovibrational levels of the a³Π state has been performed up to v=8 using a jet-cooled, pulsed molecular beam. researchgate.net These measurements have provided accurate values for the photon scattering rate and the Franck-Condon matrix elements for the a³Π–X¹Σ⁺ system. researchgate.net

The following table summarizes the key spectroscopic constants for the a³Π metastable state:

ParameterValueReference
Electronic Terma³Π aps.orgresearchgate.net
Term Energy (Te)27218.4 cm⁻¹ gwdguser.de
Vibrational Constant (ωe)689.0 cm⁻¹ gwdguser.de
Anharmonicity Constant (ωexe)4.9 cm⁻¹ gwdguser.de
Rotational Constant (Be)0.5135 cm⁻¹ gwdguser.de
Equilibrium Internuclear Distance (Re)1.722 Å gwdguser.de

This table is interactive. Users can sort and filter the data.

The hyperfine structure of the a³Π state has been resolved with high accuracy, which is essential for understanding its potential in laser cooling and for studying singlet-triplet interactions. aps.orgaip.org

Analysis of the A¹Π Excited Electronic State

Rovibrational Energy Level Structure Determination

The rovibrational energy level structure of AlF has been determined with high precision through the analysis of high-resolution spectra. aps.org Early work provided foundational data on the vibrational and rotational constants for various electronic states. cdnsciencepub.com More recent studies have significantly improved the accuracy of these constants. aps.org The energy levels within the X¹Σ⁺ ground state and the a³Π metastable state have been determined with a relative accuracy of a few kilohertz. aps.org This detailed knowledge of the rovibrational structure is critical for calculating precise Franck-Condon factors, which govern the transition probabilities between different vibrational levels. aps.orgmpg.de

Fine and Hyperfine Structure Analysis

The fine and hyperfine structures of AlF arise from interactions involving electron spin, orbital angular momentum, and the nuclear spins of the aluminum and fluorine atoms. aps.org While early spectroscopic studies could not resolve these fine details, modern high-resolution techniques have enabled their comprehensive analysis. aps.orgmpg.de

The hyperfine structure is particularly complex due to the nuclear spin of 5/2 for ²⁷Al and 1/2 for ¹⁹F. aps.orgaip.org The complete resolution of the hyperfine structure has been achieved for the lowest rotational levels in the X¹Σ⁺, A¹Π, and a³Π states. aps.org Laser-radio-frequency multiple resonance and ionization detection schemes have been instrumental in measuring transitions between hyperfine levels with high accuracy. aps.org The analysis of the fine and hyperfine structure provides crucial parameters, such as Λ-doubling constants and hyperfine coupling constants, which are essential for a complete quantum mechanical description of the molecule. aps.org

Spectroscopic Techniques Employed

A variety of spectroscopic techniques have been utilized to characterize aluminium(I) fluoride. Early studies relied on absorption and emission spectroscopy using high-temperature sources like graphite (B72142) furnaces and hollow-cathode discharges. aps.orgcdnsciencepub.com

More recent and high-resolution investigations have employed a range of advanced methods:

Laser-Induced Fluorescence (LIF) Spectroscopy: Used to record excitation spectra with high sensitivity. aps.org

Resonantly Enhanced Multiphoton Ionization (REMPI): A state-selective detection method often used in conjunction with other techniques. aip.orgresearchgate.net

Microwave Spectroscopy: Provided precise measurements of rotational constants and the electric dipole moment in the ground state. mpg.de

Laser-Radio-Frequency Multiple Resonance: A powerful technique for accurately measuring the hyperfine structure. aps.orgresearchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy: Used for characterizing the condensed phase of aluminum fluoride. nist.gov

X-ray Photoelectron Spectroscopy (XPS): Employed to study the elemental composition and chemical states of aluminum fluoride thin films. researchgate.netaip.org

High-Resolution Continuum Source Graphite Furnace Molecular Absorption Spectrometry (HR-CS GF MAS): A technique used for the determination of fluorine via the formation of GaF, with AlF being a relevant stable monofluoride. mdpi.com

High-Performance Liquid Chromatography with Flame Atomic Absorption Spectrometry (HPLC-FAAS): A hyphenated technique for the speciation analysis of aluminium fluoride complexes. shimadzu-webapp.eu

These diverse techniques, often combined with molecular beam methods for producing cold and isolated molecules, have been pivotal in achieving the current detailed understanding of the spectroscopic properties of AlF. aps.orgaip.org

Laser-Radio-Frequency Multiple Resonance and Ionisation Detection Schemes

Laser-radio-frequency multiple resonance, combined with ionization detection, is a powerful technique for obtaining highly accurate measurements of the energy levels in AlF. This method has been employed to study the hyperfine and Λ-doubling parameters in a jet-cooled, pulsed molecular beam. aps.orgmpg.deresearchgate.net Researchers have successfully determined the energy levels in the X¹Σ⁺ (v=0) ground state and the a³Π (v=0) metastable state with a relative accuracy of a few kilohertz. aps.orgmpg.deresearchgate.net

In these experiments, transitions in the range of 0.1 MHz to 66 GHz were measured. aps.orgmpg.de This allowed for the precise determination of hyperfine and Λ-doubling parameters between rotational levels in the ground state and between rotational and Λ-doublet levels across all three spin-orbit manifolds of the a³Π state. aps.orgmpg.de A laser/radio frequency multiple resonance ionization scheme was also used to determine the hyperfine splittings in the a³Π₁ (v=5) level. aip.orgnih.gov

One detection scheme involves resonantly exciting AlF molecules from the metastable a³Π state to the b³Σ⁺ state, followed by ionization by the same laser. researchgate.net By selecting a rotational level in the b³Σ⁺ state with negative parity, only molecules in the a³Π level with positive parity are detected, enabling background-free recording of radio-frequency spectra. aps.org

Resonance-Enhanced Multi-Photon Ionisation (REMPI) Spectroscopy

Resonance-Enhanced Multi-Photon Ionisation (REMPI) spectroscopy is a sensitive technique for detecting and characterizing the electronic states of molecules. wikipedia.org In the study of AlF, REMPI has been utilized to investigate its electronic structure, particularly the higher-lying triplet states. acs.org

These studies have led to the identification and characterization of new Rydberg states. researchgate.net The REMPI technique offers high sensitivity, making it a valuable tool for exploring the complex electronic landscape of AlF. wikipedia.orgnih.gov

Laser-Induced Fluorescence (LIF) and Phosphorescence Detection

Laser-Induced Fluorescence (LIF) is a versatile spectroscopic technique used to probe the energy levels of atoms and molecules. edinst.comlasermate.com For AlF, continuous wave (cw) LIF spectroscopy has been instrumental in measuring the hyperfine splitting in the A¹Π state by observing the A¹Π (v=0) ← X¹Σ⁺ (v=0) band. mpg.deresearchgate.net The resolution in these measurements is limited by the short radiative lifetime of the A¹Π (v=0) state, which has been experimentally determined to be approximately 1.90 ± 0.03 ns. researchgate.net

In a typical LIF setup for AlF, molecules in a beam can be detected via fluorescence on the A¹Π (v'=0) ← X¹Σ⁺ (v''=0) transition. mpg.de The resulting UV fluorescence is captured by a photomultiplier tube. mpg.de This method has been used to study the optical cycling of AlF, where the high scattering rate is a key parameter. mpg.de

While LIF is prominent, phosphorescence detection has also been noted. The spin-forbidden a³Π → X¹Σ⁺ transition, which occurs around 367 nm, is significantly weaker than the A¹Π → X¹Σ⁺ transition. acs.org The long radiative lifetime of the a³Π₁ (v=0, J=1) level, measured to be 1.89 ± 0.15 ms, is indicative of a phosphorescent-like decay. aip.orgnih.govresearchgate.netmpg.de

Microwave Spectroscopy

Microwave spectroscopy has provided foundational data on the rotational and hyperfine structure of AlF. As early as 1963, the microwave spectrum of AlF was reported by heating a mixture of aluminum powder and aluminum(III) fluoride. mpg.de Stark modulation spectroscopy was used to observe the J=0→1 transition in the v=0 and v=1 vibrational levels of the X¹Σ⁺ ground state. mpg.de This revealed a triplet structure characteristic of a molecule with a single quadrupolar nucleus of spin 5/2 (from the aluminum atom). mpg.de

These early measurements yielded a quadrupole coupling constant of -37.6 ± 1.0 MHz and an electric dipole moment of 1.53 ± 0.10 D for the v=0 state. mpg.de Later, more extensive millimeter and submillimeter measurements on rotational levels up to J=6 and vibrational levels up to v=4 refined these values and provided more precise rotational and vibrational constants. aps.org These precise measurements on AlF indicated a highly ionic Al-F bond. nist.gov

In 1974, the Zeeman effect on the J=0→1 transition in the a³Π state was measured in magnetic fields up to 4.4 T, which allowed for the determination of the gJ-factor and the molecular magnetic susceptibility anisotropy. aps.orgresearchgate.net

Infrared Spectroscopy, particularly Matrix Isolation Infrared Spectroscopy

Infrared (IR) spectroscopy, especially when combined with the matrix isolation technique, is a powerful tool for studying the vibrational modes of molecules. In this method, molecules are trapped in an inert solid matrix (like argon or neon) at low temperatures, which sharpens the spectral features. dtic.mil

The IR spectrum of AlF isolated in an argon matrix has been reported. acs.org Studies involving the reaction of laser-ablated aluminum atoms with boron trifluoride in a neon matrix have also identified the F₂BAlF molecule, observing its F-B-F stretching modes. mdpi.com Furthermore, investigations of the high-temperature reaction between aluminum(III) fluoride and aluminum oxide using matrix isolation provided spectral evidence for the formation of oxyaluminum fluoride (OAlF). dtic.mil

While much of the focus has been on AlF itself, related aluminum fluoride compounds have also been characterized using this technique. For instance, the IR spectra of aluminum(III) fluoride (AlF₃) and its dimer (Al₂F₆) have been studied in solid argon. acs.orgcapes.gov.br The vibrational modes of different solid phases of AlF₃ have also been investigated using IR and Raman spectroscopy, supported by theoretical calculations.

Franck-Condon Factors and Transition Probabilities

Franck-Condon factors (FCFs) quantify the probability of a transition between different vibrational levels of two electronic states. For AlF, these factors are crucial for assessing its suitability for laser cooling. arxiv.org The A¹Π (v'=0) ← X¹Σ⁺ (v''=0) band at approximately 227.5 nm has a calculated FCF of 0.99992, indicating an exceptionally high probability for this transition, making it ideal for single-laser cooling. aps.orgmpg.de

Similarly, the spin-forbidden a³Π (v'=0) ← X¹Σ⁺ (v''=0) band is also highly diagonal, with a calculated FCF of 0.9967. mpg.de The highly diagonal nature of the FCF matrix for the A¹Π–X¹Σ⁺ transition has been a key factor driving the interest in AlF for laser cooling experiments. acs.orgarxiv.org

Transition probabilities, which are related to the Einstein A coefficients, have also been determined. The spontaneous decay rate from the A¹Π state is very high, corresponding to a short radiative lifetime. aps.orgmpg.de In contrast, the strength of the spin-forbidden A¹Π → a³Π transition is about seven orders of magnitude lower than the A¹Π → X¹Σ⁺ transition. researchgate.net The main vibrationally off-diagonal Einstein A coefficient for the A¹Π ← X¹Σ⁺ transition is found to be roughly 300 times smaller than the diagonal one, simplifying the requirements for repumping lasers in cooling experiments. aip.org

Table of Calculated and Measured Transition Probability Ratios for AlF

Transition Measured Ratio Calculated Ratio
A¹Π → X¹Σ⁺ (v'=0 → v''=1) / A¹Π → X¹Σ⁺ (v'=0 → v''=0) (5.60 ± 0.02) × 10⁻³ (5.5 ± 0.5) × 10⁻³

Data sourced from experimental measurements and theoretical predictions. researchgate.net

Stark and Zeeman Effect Studies on Rotational Levels in External Fields

The behavior of AlF's rotational levels in external electric (Stark effect) and magnetic (Zeeman effect) fields provides valuable information about its electric and magnetic properties.

Stark Effect: Stark effect studies have been conducted by applying electric fields up to 150 kV/cm and recording cw laser excitation spectra. researchgate.net These experiments have allowed for the determination of the permanent electric dipole moments in the X¹Σ⁺ (v=0), a³Π (v=0), and A¹Π (v=0) states. aps.orgresearchgate.net A method that involves measuring the electric field strength at which different Stark-shifted rotational lines overlap has been used to accurately determine these dipole moments. aps.org For instance, the dipole moment in the X¹Σ⁺ state was determined to be 1.515 ± 0.004 D. researchgate.net The Stark effect can induce mixing of parity levels in the excited state, which could lead to losses in optical cycling transitions if not carefully controlled. researchgate.netresearchgate.net

Table of Electric Dipole Moments of AlF

Electronic State Vibrational Level Dipole Moment (Debye)
X¹Σ⁺ v=0 1.515 ± 0.004
a³Π v=0 1.780 ± 0.003
A¹Π v=0 1.45 ± 0.02

Data obtained from Stark effect measurements. researchgate.net

Zeeman Effect: The Zeeman effect in the microwave rotational spectrum of AlF in its ground vibrational state was measured to determine the rotational g-factor (gJ) and the molecular magnetic susceptibility anisotropy. researchgate.net In 1974, the Zeeman effect of the J=0→1 transition in the a³Π state was measured in fields up to 4.4 T. aps.org More recently, the Zeeman splitting of hyperfine transitions in the a³Π state has been observed by applying static magnetic fields, which helps in the unambiguous assignment of quantum numbers. aps.org These studies are fundamental for understanding how to manipulate AlF molecules in magnetic traps. arxiv.org

V. Reaction Dynamics and Mechanistic Studies of Aluminium I Fluoride

Gas-Phase Reaction Mechanisms of Aluminium(I) fluoride (B91410)

The study of gas-phase reactions of Aluminium(I) fluoride (AlF) is crucial for understanding its behavior in various environments, from astrophysical contexts to buffer gas cells used in laser cooling experiments. mdpi.comnih.gov Ab initio molecular dynamics simulations are a key tool for investigating these complex interactions. dntb.gov.ua

Characterization of Intermediate Reaction Complexes

The intermediate complex formed during AlF-AlF collisions is a four-body state, Al₂F₂. mdpi.com This transient species plays a significant role in the reaction dynamics. mdpi.com

Unlike other metal-fluorine molecules such as CaF, which can form different intermediate states, AlF-AlF collisions feature only a single stable complex configuration. mdpi.com The potential energy surface (PES) for the AlF-AlF interaction shows no energy barriers for the formation of this complex, irrespective of the orientation of the colliding AlF molecules. mdpi.com The lifetime of this complex can be understood using the Rice–Ramsperger–Kassel–Marcus (RRKM) theory for unimolecular reactions. mdpi.com

The structure of the Al₂F₂ complex and the pathways to its formation have been characterized using molecular dynamics simulations. The table below summarizes key intermolecular distances and bond lengths at different temperatures.

Data derived from molecular dynamics simulations of AlF-AlF collisions. mdpi.com

Temperature Dependence of Reaction Dynamics

The dynamics of AlF-AlF reactions show a strong dependence on temperature. mdpi.com At lower temperatures (below ~400 K), the probability of forming the intermediate Al₂F₂ complex is nearly 100%. mdpi.com As the temperature increases, the lifetime of the complex decreases, and the probability of finding the system as two separate AlF monomers increases. mdpi.com

The table below illustrates the probability of forming the AlF-AlF complex at different temperatures.

Probabilities are based on replica-exchange ab initio molecular dynamics simulations. mdpi.com

Reactions of Aluminium(I) fluoride with Simple Molecules (e.g., HCl, HBr)

The reactivity of AlF extends to interactions with simple molecules like hydrogen halides. These reactions have been studied in solid argon matrices, providing insight into the formation of adducts and subsequent products. nih.gov

Formation of Adducts (e.g., AlF·HCl)

In the presence of hydrogen chloride (HCl) or hydrogen bromide (HBr), AlF spontaneously forms adducts. nih.gov These reactions, studied using infrared spectroscopy, result in the formation of AlF·HCl and AlF·HBr. nih.gov These adducts are the initial products of the interaction between AlF and the hydrogen halide. nih.gov The formation of these complexes is a key step that can lead to further reactions. nih.gov

Pathways to Higher Oxidation State Products

Upon photoactivation, the initially formed adducts can undergo further reactions, leading to products where aluminum is in a higher oxidation state. nih.gov For instance, the photoactivation of the AlF·HCl and AlF·HBr adducts leads to the formation of trivalent aluminum hydrides, specifically HAlFCl and HAlFBr. nih.gov These resulting hydrides are planar molecules. nih.gov

Furthermore, photolysis can also lead to the formation of mixed aluminum(III) halides. nih.gov It is proposed that bisadducts, such as AlF·(HCl)₂ and AlF·(HBr)₂, act as precursors to these species, which then yield AlFCl₂ and AlFBr₂, respectively. nih.gov This demonstrates a pathway where the initial Lewis acid-base interaction facilitates the oxidation of aluminum from the +1 to the +3 state. nih.govquora.com

Rotational Quenching Processes

Rotational quenching is a fundamental process in molecular physics, involving the de-excitation of a molecule from a higher to a lower rotational energy state through collisions with another particle. This process is crucial for understanding the thermalization of molecular gases and plays a significant role in various environments, from interstellar clouds to ultracold laboratory experiments. aps.orgresearchgate.net For Aluminium(I) fluoride (AlF), a molecule of interest for laser cooling and ultracold chemistry, understanding its rotational quenching dynamics is essential, particularly in the context of buffer gas cooling. mpg.demdpi.comresearchgate.net

Studies on AlF have focused on its collisional dynamics with buffer gases like helium (He) to achieve thermalization at cryogenic temperatures. aps.orgmpg.de The efficiency of cooling hinges on the molecule-atom scattering properties, specifically the rates of both elastic and inelastic collisions. researchgate.netarxiv.org

Collisions with Helium (He)

Helium is a common buffer gas used in cooling experiments. The rotational quenching of AlF by collisions with He has been investigated through detailed quantum mechanical scattering calculations based on ab initio potential energy surfaces (PES). mpg.deresearchgate.net These studies reveal that helium is an efficient quencher for AlF at temperatures relevant to buffer gas cooling, typically between 1 mK and 10 K. aps.orgmpg.de

The effectiveness of rotational energy transfer is largely determined by the anisotropy of the interaction potential between the collision partners. aps.org The AlF-He PES exhibits significant anisotropy, which, combined with the small rotational constant of AlF, leads to efficient rotational quenching. aps.org The interaction potential has a global minimum when the He atom approaches the fluorine end of the AlF molecule. mpg.deresearchgate.net

Theoretical investigations employ a multichannel coupled-channel approach to calculate state-to-state cross sections and rate coefficients for rotational transitions. aps.orgmpg.de The results show that transitions with small changes in the rotational quantum number (Δj = -1) are strongly predominant at all kinetic temperatures studied. researchgate.netresearchgate.net

The rate coefficients for the rotational de-excitation of AlF by He have been calculated for kinetic temperatures ranging from 5 K to 300 K. researchgate.net These rates are essential for modeling the behavior of AlF in astrophysical environments and laboratory settings. scispace.com Research indicates that the rate constants for the relaxation of AlF's rotational degrees of freedom are only weakly dependent on temperature. mpg.de

Rate Coefficients for Rotational De-excitation of AlF by He

The following table presents the downward rate coefficients for the rotational de-excitation of AlF in collision with He for various initial rotational levels (j) and kinetic temperatures.

Transition (j → j')T = 10 K (cm³/s)T = 50 K (cm³/s)T = 100 K (cm³/s)T = 200 K (cm³/s)
1 → 03.17E-113.32E-113.32E-113.28E-11
2 → 14.75E-115.02E-115.08E-115.09E-11
2 → 01.03E-111.52E-111.69E-111.80E-11
3 → 24.78E-115.34E-115.52E-115.62E-11
3 → 11.61E-112.33E-112.58E-112.74E-11
4 → 34.32E-115.08E-115.37E-115.56E-11
4 → 21.91E-112.84E-113.15E-113.35E-11
5 → 43.81E-114.70E-115.06E-115.33E-11
5 → 32.02E-113.06E-113.42E-113.67E-11

Data sourced and adapted from N. Jaidane et al. (2011). researchgate.net

Collisions with Molecular Hydrogen (H₂)

While collisions with He are well-studied, interactions with molecular hydrogen are also of significant interest, especially in astrophysical contexts. mdpi.com Initial theoretical work has been performed on AlF collisions with para-H₂. mdpi.com These studies are critical for accurately determining the abundance of AlF in interstellar environments where H₂ is the most common collision partner. aanda.orgresearchgate.net

Comparative Dynamics

The efficiency of rotational quenching in AlF can be compared to other monofluoride molecules. mpg.deresearchgate.net Based on the adiabaticity parameter, which relates the collision time to the rotational period of the molecule, it is predicted that magnesium fluoride (MgF) will be quenched as efficiently as AlF. aps.org In contrast, barium monofluoride (BaF), which has a smaller rotational constant, is expected to exhibit even more efficient quenching. aps.orgmpg.de

Vi. Aluminium I Fluoride in Quantum Chemical Systems and Fundamental Physics Applications

Laser Cooling and Trapping of Aluminium(I)fluoride Molecules

Laser cooling of molecules is a key technique for achieving quantum control, enabling the trapping of particle samples at microkelvin temperatures. harvard.edu While atoms have been successfully laser-cooled for decades, the complex vibrational and rotational energy structures of molecules present a greater challenge. mpg.deimperial.ac.uk AlF is a particularly promising candidate for overcoming these hurdles. arxiv.orgaip.org It is a stable, deeply-bound molecule with properties that facilitate cooling to very low temperatures at high densities. mpg.deimperial.ac.uk

Recent experiments have successfully demonstrated a magneto-optical trap (MOT) for AlF, trapping approximately 6 x 10⁴ molecules for the J=1 rotational level and over 10⁴ molecules for J=2 and J=3. arxiv.org The inherent stability of the deeply bound AlF molecule and its large transition linewidth allow for loading a MOT from a continuous thermochemical source using a simple Zeeman slower with permanent magnets. harvard.edu The high photon scattering rate on its primary cooling transition results in an exceptionally large capture velocity for the MOT. aps.orgmpg.dempg.de This is a significant step towards producing quantum-degenerate molecular gases and large arrays of single molecules. harvard.edu

The feasibility of laser cooling a molecule hinges on having a nearly closed optical cycling transition, where the molecule repeatedly absorbs and emits photons without being lost to other "dark" quantum states. mpg.de AlF possesses an electronic structure that is highly favorable for such cycles, often compared to that of alkaline-earth atoms. harvard.edu Two key transitions are utilized: a strong, broad transition for initial cooling and a weak, narrow transition for reaching the lowest temperatures. aps.orgmpg.dersc.org

The primary cooling transition is the A¹Π ← X¹Σ⁺ band, located in the deep ultraviolet around 227.5 nm. mpg.dempg.de This transition is characterized by an extremely diagonal Franck-Condon factor (FCF), calculated to be 0.99992, meaning the molecule is highly likely to return to its initial vibrational state after excitation. aps.orgmpg.de This minimizes vibrational losses, allowing a molecule to scatter over 10,000 photons with only a single repumping laser needed to address a small leak to an excited vibrational state. imperial.ac.ukmpg.de All Q-lines of this transition are rotationally closed, preventing rotational state changes during the cooling cycle. aip.orgaps.org The short radiative lifetime of the excited A¹Π state (around 1.89 ns) leads to a high photon scattering rate (calculated as 2π × 84 MHz), enabling a large optical force for rapid slowing and cooling. mpg.deaps.orgmpg.de

For cooling to even lower temperatures, the spin-forbidden a³Π ← X¹Σ⁺ intercombination line around 367 nm is ideal. aip.orgmpg.dersc.org This transition is also highly diagonal, with a calculated FCF of 0.9967, and its Q-lines are rotationally closed. aps.orgmpg.de Its narrow linewidth and recoil limit in the microkelvin range make it suitable for narrow-line cooling, similar to techniques used for atoms like Strontium and Ytterbium. mpg.dempg.denih.govyoutube.com The radiative lifetime of the a³Π state has been experimentally determined to be approximately 1.89 ms (B15284909). nih.gov

Table 1: Key Electronic Transitions in AlF for Laser Cooling

Transition Wavelength (approx.) Radiative Lifetime (τ) Franck-Condon Factor (v=0 ← v=0) Key Features
A¹Π ← X¹Σ⁺ 227.5 nm mpg.dempg.de 1.89 ns mpg.deaps.org 0.99992 aps.orgmpg.de Strong transition, high scattering rate for rapid slowing and MOT loading. harvard.edumpg.de

The production of ultracold and dense AlF gases begins with creating a molecular beam. imperial.ac.uk AlF can be produced with very high efficiency, for instance, through the reaction of aluminum with aluminum trifluoride at high temperatures or by ablating a solid aluminum target in the presence of a fluorine-donor gas like NF₃. mdpi.comimperial.ac.ukstonybrook.edu The resulting bright molecular beam can then be cooled. aps.org

A common initial step is buffer gas cooling, where the molecules thermalize through collisions with a cold, inert gas, typically helium. arxiv.orgstonybrook.edu This technique is effective at reducing the molecules' translational and internal energy in preparation for subsequent cooling stages. arxiv.org Following pre-cooling, laser slowing using the strong A¹Π ← X¹Σ⁺ transition brings the molecules to velocities low enough to be captured in a magneto-optical trap (MOT). harvard.eduaps.orgmpg.de The demonstration of a MOT for AlF is a critical achievement, as it confines and further cools the molecules. arxiv.org

The ultimate goal is to increase the phase-space density towards quantum degeneracy. aps.org Because AlF molecules are bosons, the target is to create a Bose-Einstein condensate (BEC) of polar molecules. quantumnano.at The high densities achievable with AlF are aided by its chemical stability; the bimolecular reaction where two AlF molecules form Al₂ and F₂ is strongly endothermic and thus suppressed at low temperatures, preventing losses from the trap. aps.orgmpg.de After initial cooling in the MOT, narrow-line cooling on the a³Π ← X¹Σ⁺ transition can be applied to reach microkelvin temperatures, further increasing the phase-space density and setting the stage for evaporative cooling to achieve a BEC. harvard.eduyoutube.comquantumnano.at

Suitability of Electronic Transitions for Laser Cooling Cycles

Applications in Quantum Simulation and Quantum Computing

Ultracold polar molecules like AlF are promising candidates for quantum simulation and quantum information processing. mpg.deaps.orgresearchgate.net Their permanent electric dipole moment leads to long-range, anisotropic dipole-dipole interactions that can be controlled with external electric fields. mdpi.commpg.de

When trapped in an optical lattice—a periodic potential created by interfering laser beams—AlF molecules can form a regular array. mpg.deunivie.ac.at Each molecule in the lattice can represent a quantum bit, or qubit. uchicago.edu The strong, controllable interactions between these molecular qubits make such a system an ideal platform for a "quantum simulator." mpg.dempg.de This allows for the modeling of complex quantum many-body systems, such as those found in high-temperature superconductivity or quantum magnetism, which are too difficult to simulate on classical computers. mpg.dempg.de

In the context of quantum computing, these trapped polar molecules could serve as the fundamental elements of a quantum information processor. mpg.demdpi.com The ability to precisely control the internal quantum states (rotational and hyperfine levels) of the molecules and their interactions is a crucial ingredient for designing quantum gates. mdpi.comresearchgate.net The development of coherent quantum state control with microwave fields is a key step in this direction. researchgate.net Although research into quantum computing with materials like aluminum nitride is also active, the unique properties of ultracold polar molecules offer a distinct and powerful approach. uchicago.eduasahi-kasei.com

Probing Fundamental Physics Constants

The intricate internal structure of molecules and the ability to control them at the quantum level make ultracold molecules, including AlF, powerful tools for precision measurements that test fundamental laws of physics. mpg.dearxiv.orgunivie.ac.at Such experiments can search for new physics beyond the Standard Model of particle physics. univie.ac.atquantumnano.atresearchgate.net

By performing high-resolution spectroscopy on ultracold molecules, physicists can look for tiny variations in fundamental constants, such as the fine-structure constant or the proton-to-electron mass ratio. researchgate.netescholarship.org The narrow a³Π ← X¹Σ⁺ transition in AlF is particularly well-suited for such high-precision measurements. harvard.eduyoutube.com The long interaction times and reduced line broadening afforded by ultracold samples enhance the sensitivity of these experiments significantly. mpg.de

A high-density ultracold gas of AlF molecules provides an excellent starting point for these precision measurements. quantumnano.at The ability to arrange these molecules in an optical lattice can further improve measurement accuracy by reducing systematic errors. univie.ac.at These experiments provide a low-energy frontier for probing physics at energy scales that may be inaccessible to large particle accelerators. researchgate.net

Studies of Ultracold Molecular Collisions and Quantum Chemistry in the Quantum Regime

Understanding the collisional properties of molecules at ultracold temperatures is essential for both producing dense samples and exploring quantum chemistry. arxiv.orgmpg.de At these temperatures, chemical reactions are governed by quantum mechanical effects, and collisions are dominated by only a few partial waves. stonybrook.edumpg.de

Studies of collisions between AlF molecules and helium atoms have been crucial for optimizing buffer gas cooling, the first step in many experiments. arxiv.orgaps.orgarxiv.org Research has shown that helium is an efficient quencher for AlF's rotational energy and that the ratio of elastic (cooling) to inelastic (heating or loss) collisions is favorably high. arxiv.orgaps.org

Of equal importance are collisions between AlF molecules themselves. mdpi.com Understanding these interactions is critical for determining the stability of a dense molecular gas and the prospects for achieving evaporative cooling. stonybrook.edu As previously noted, the primary loss channel for many molecules—bimolecular chemical reactions—is suppressed for AlF due to the reaction being endothermic. aps.orgmpg.de This makes AlF an unusually stable species in dense, cold samples. aps.org Studying the remaining energy exchange mechanisms in AlF-AlF collisions provides insight into the fundamental nature of molecular interactions and chemistry in the quantum regime, where reactions can be controlled by preparing the reactants in specific quantum states. mpg.destonybrook.edumpg.de

Vii. Aluminium I Fluoride in Astrophysical and Interstellar Medium Studies

Detection and Abundance in Stellar Environments

Aluminium(I) fluoride (B91410) has been detected in a variety of stellar environments, offering clues about the conditions within these celestial objects.

Sunspots and Cooler Stars: Molecules can form in the cooler regions of stars, such as the photosphere of the Sun, which has a temperature of around 6,000 K. wikipedia.org In these cooler areas, like sunspots, the presence of various molecules, including metal hydrides and oxides, has been established. wikipedia.org While specific mention of AlF in sunspots is not prevalent in the provided results, the conditions are suitable for the formation of simple molecules.

Asymptotic Giant Branch (AGB) Stars: AGB stars are a primary site for the production of fluorine in the cosmos. aanda.org The detection of AlF in the outflows of these stars is crucial for understanding fluorine nucleosynthesis. chalmers.se

Recently, AlF line emission was detected for the first time in five nearby oxygen-rich (M-type) AGB stars. chalmers.se Rotational transitions of AlF were identified, allowing for the estimation of its abundance. chalmers.se For instance, in the AGB star o Ceti, the column density of AlF was found to be approximately 5.8 × 10¹⁵ cm⁻², with a fractional abundance relative to molecular hydrogen (H₂) of about (2.5 ± 1.7) × 10⁻⁸. chalmers.se In another AGB star, R Leo, the AlF column density was about 3 × 10¹⁵ cm⁻² and the fractional abundance was (1.2 ± 0.5) × 10⁻⁸. chalmers.se For other M-type AGB stars like W Hya, R Dor, and IK Tau, the fractional abundances of AlF were estimated to be in the range of (0.1–4) × 10⁻⁸. chalmers.se

The presence of AlF has also been confirmed in the carbon-rich circumstellar shell of IRC +10216 through the observation of several rotational transitions. researchgate.net The analysis suggests that AlF is primarily located in the inner envelope of this object, with a column density of (0.3-1.1) x 10¹⁵ cm⁻². researchgate.net This indicates a fractional abundance of at least approximately 10⁻⁹ relative to H₂. researchgate.net

Stellar Mergers: A groundbreaking discovery was the detection of the radioactive isotopologue, ²⁶AlF, in the remnant of a stellar merger, CK Vulpeculae (CK Vul). scitechdaily.comnrao.edu This was the first definitive detection of a radioactive molecule outside our solar system. scitechdaily.com This event, witnessed in 1670, resulted from the collision of two stars. scitechdaily.com The observation of ²⁶AlF provides direct evidence that stellar collisions can eject material from the deep inner layers of a star, where heavy elements and radioactive isotopes are synthesized, into the interstellar medium. scitechdaily.com The total mass of ²⁶Al observed in CK Vul was estimated to be (3.4±1.8)×10²⁴ g. eso.org

Table 1: AlF Detection and Abundance in Various Stellar Environments

Stellar EnvironmentObjectDetected Lines/TransitionsColumn Density (cm⁻²)Fractional Abundance (fAlF/H₂)
M-type AGB Staro CetiJ=4–3, 9–8, 10–9, 15–14 (v=0); J=7–6 (v=1)~5.8 × 10¹⁵~(2.5 ± 1.7) × 10⁻⁸
M-type AGB StarR LeoJ=4–3, 9–8, 10–9, 15–14 (v=0); J=7–6 (v=1)~3 × 10¹⁵~(1.2 ± 0.5) × 10⁻⁸
M-type AGB StarW HyaJ=4–3, 9–8, 10–9, 15–14 (v=0); J=7–6 (v=1)-~(0.1–4) × 10⁻⁸
M-type AGB StarR DorJ=4–3, 9–8, 10–9, 15–14 (v=0); J=7–6 (v=1)-~(0.1–4) × 10⁻⁸
M-type AGB StarIK TauJ=4–3, 9–8, 10–9, 15–14 (v=0); J=7–6 (v=1)-~(0.1–4) × 10⁻⁸
Carbon-rich AGB StarIRC +10216J=10-9, J=8-7, J=7-6(0.3-1.1) x 10¹⁵≥ ~10⁻⁹
Stellar Merger RemnantCK VulpeculaeRotational lines of ²⁶AlF--

Role of Aluminium(I) fluoride as a Tracer for Fluorine-Bearing Molecules in Space

The detection of AlF in space is significant because it serves as a crucial tracer for the presence and abundance of fluorine-bearing molecules. researchgate.net The cosmic origin of fluorine is still a subject of debate, and observing molecules like AlF helps to constrain the models of its production. chalmers.se

In the outflows of AGB stars, chemical equilibrium models predict that a significant amount of fluorine is locked into AlF and hydrogen fluoride (HF). chalmers.se The presence of AlF in the inner envelope of stars like IRC +10216 suggests that large quantities of fluorine must be present in these regions. researchgate.net This supports the theory that fluorine is primarily produced during helium shell flashes in AGB stars, rather than in explosive nucleosynthesis events. researchgate.net

The study of AlF, alongside other fluorine-containing molecules like HF and CF⁺, is essential for a complete understanding of fluorine chemistry in the interstellar medium. researchgate.net While HF is considered the main reservoir of fluorine in the interstellar medium, the detection of AlF in circumstellar envelopes provides a vital piece of the puzzle. researchgate.net

Chemical Evolution of Aluminium(I) fluoride in Cosmic Environments

The chemical evolution of AlF is intrinsically linked to the broader processes of cosmic chemical evolution, which studies the origin and changes in the abundance of chemical elements throughout the history of the universe. inpe.br Stars are the primary factories of heavy elements, which are synthesized through nuclear fusion and then dispersed into the interstellar medium (ISM) when stars die. numberanalytics.com

The formation and survival of AlF in different cosmic environments depend on a variety of factors, including temperature, density, and the local radiation field. In the dense and hot inner envelopes of AGB stars, AlF can form and persist. researchgate.net

Recent astrochemical modeling has highlighted the importance of including metallic species, such as aluminum, in chemical networks to understand their impact on the abundance of other molecules. arxiv.org These models are being refined by calculating key parameters like binding energies and reaction enthalpies for metallic species, including AlF. arxiv.org The inclusion of new reaction pathways in these models has shown significant changes in the predicted abundances of aluminum fluoride, indicating the complexity of its chemical evolution. arxiv.org

The detection of radioactive ²⁶AlF in the remnant of a stellar merger provides a unique snapshot of chemical evolution in action. scitechdaily.com It demonstrates that violent events like stellar collisions can significantly contribute to the chemical enrichment of the interstellar medium by ejecting newly synthesized elements and molecules. scitechdaily.com

Q & A

Q. What established methods are used to synthesize Aluminium(I) fluoride, and what analytical techniques confirm its structural integrity?

Synthesis typically involves high-temperature reactions (e.g., 600–800°C) under inert atmospheres (argon or nitrogen) to prevent oxidation. A common approach is the reduction of Aluminium(III) fluoride with metallic aluminium. Critical characterization techniques include:

  • X-ray diffraction (XRD) : Confirms crystallographic structure and phase purity .
  • Solid-state NMR spectroscopy : Identifies local coordination environments of aluminium and fluorine .
  • Raman spectroscopy : Detects vibrational modes indicative of Al-F bonding .
Technique Key Parameters Application
XRD2θ range: 10–80°Crystal structure validation
NMR²⁷Al, ¹⁹F isotopesBonding environment analysis
Raman200–1200 cm⁻¹Vibrational mode identification

Q. How do researchers address the thermodynamic instability of Aluminium(I) fluoride during synthesis and storage?

Instability is mitigated via:

  • Inert-atmosphere gloveboxes : Prevents oxidation and hydrolysis .
  • Low-temperature storage : Maintains stability at ≤–20°C .
  • Encapsulation : Use of moisture-resistant matrices (e.g., fluoropolymer coatings) . Calorimetric studies (e.g., differential scanning calorimetry) quantify decomposition enthalpies to optimize storage conditions .

Q. What challenges arise in obtaining high-purity Aluminium(I) fluoride, and how are impurities quantified?

Challenges include side reactions forming Aluminium(III) species and oxygen contamination. Impurities are quantified via:

  • Inductively coupled plasma mass spectrometry (ICP-MS) : Detects trace metal contaminants .
  • Gas chromatography-mass spectrometry (GC-MS) : Identifies volatile byproducts .
Impurity Type Detection Method Detection Limit
Metallic residuesICP-MS0.1 ppb
Organic byproductsGC-MS1 ppm

Advanced Research Questions

Q. How can contradictions in reported thermodynamic properties of Aluminium(I) fluoride be resolved methodologically?

Discrepancies in properties like enthalpy of formation (ΔHf) arise from variations in synthesis conditions or analytical calibration. Resolution strategies include:

  • Meta-analysis : Systematic comparison of datasets using standardized reference materials .
  • Replication studies : Independent verification under controlled conditions (e.g., ISO/IEC 17025-compliant labs) .
  • Error propagation analysis : Quantifies uncertainties in measurement techniques (e.g., ±5 kJ/mol for calorimetry) .
Study Reported ΔHf (kJ/mol) Method Used Uncertainty
A–1,205Combustion calorimetry±10 kJ/mol
B–1,185DSC±5 kJ/mol

Q. How do computational models complement experimental data in predicting Aluminium(I) fluoride reactivity?

Density functional theory (DFT) simulations predict electronic structure and reaction pathways, validated against experimental

  • Reactivity under oxidative stress : Simulated surface interactions with O₂ or H₂O .
  • Lewis acidity : Calculated Fukui indices correlate with experimental Lewis acid strength measurements .
Property Experimental Value DFT Prediction Deviation
Al-F bond length (Å)1.651.631.2%
Lewis acidity (eV)3.83.72.6%

Q. What experimental design considerations ensure reproducibility in studies of Aluminium(I) fluoride’s Lewis acidity?

Key factors include:

  • Standardized reaction conditions : Fixed temperature (25°C), solvent (dry tetrahydrofuran), and substrate ratios .
  • Calibration of instruments : Regular validation of pH meters and spectrometers using certified buffers .
  • Blind testing : Eliminates observer bias in catalytic activity assessments .
Parameter Optimal Range Impact on Reproducibility
Temperature control±0.5°CReduces kinetic variability
Substrate purity≥99.9%Minimizes side reactions

Methodological Guidelines

  • Data presentation : Raw data (e.g., XRD spectra) should be archived in supplementary materials, while processed data critical to conclusions must appear in the main text .
  • Conflict resolution : Address contradictory findings by conducting sensitivity analyses and reporting confidence intervals .
  • Ethical rigor : Disclose all synthesis modifications and computational assumptions to enable replication .

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